molecular formula C28H25N3O3 B14945387 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide

Cat. No.: B14945387
M. Wt: 451.5 g/mol
InChI Key: XLDYHDQYSXFXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide is a complex organic compound that features a benzimidazole ring, a naphthamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Naphthamide Group: The naphthamide moiety can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy groups can be introduced via methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects. The naphthamide group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(1-phenylethyl)benzamide
  • 3,5-dimethoxy-N-(1-phenylethyl)-2-naphthamide

Uniqueness

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-2-naphthamide is unique due to the presence of both the benzimidazole and naphthamide moieties, which can confer distinct biological and chemical properties. The methoxy groups further enhance its reactivity and potential for functionalization.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[1-(1-phenylethyl)benzimidazol-5-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C28H25N3O3/c1-18(19-8-5-4-6-9-19)31-17-29-24-15-21(12-13-25(24)31)30-28(32)23-14-20-10-7-11-26(33-2)22(20)16-27(23)34-3/h4-18H,1-3H3,(H,30,32)

InChI Key

XLDYHDQYSXFXSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C=C5C(=C4)C=CC=C5OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.